N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 497072-62-5
Cat. No.: VC4595755
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497072-62-5 |
|---|---|
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 329.42 |
| IUPAC Name | N-benzyl-5-oxo-N-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C17H19N3O2S/c1-12(2)20(11-13-6-4-3-5-7-13)16(22)14-10-18-17-19(15(14)21)8-9-23-17/h3-7,10,12H,8-9,11H2,1-2H3 |
| Standard InChI Key | GBGKBFVAWIFLDF-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-benzyl-5-oxo-N-propan-2-yl-2,3-dihydro-thiazolo[3,2-a]pyrimidine-6-carboxamide, reflects its polycyclic framework. Key structural elements include:
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Thiazolo[3,2-a]pyrimidine core: A bicyclic system combining a sulfur-containing thiazole ring (positions 1–3) and a pyrimidine ring (positions 3–6) .
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Benzyl substituent: Attached to the pyrimidine’s 6-carboxamide group, enhancing lipophilicity and potential receptor interactions .
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Isopropyl carboxamide: A branched alkyl group at the N-position, influencing steric and electronic properties.
The stereoelectronic profile is defined by:
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Hydrogen-bonding sites: Carbonyl oxygen (O5) and amide nitrogen (N6) facilitate interactions with biological targets .
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Planar thiazole ring: Contributes to π-π stacking in protein binding pockets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₂S |
| Molecular Weight | 329.42 g/mol |
| IUPAC Name | N-benzyl-5-oxo-N-propan-2-yl-2,3-dihydro-thiazolo[3,2-a]pyrimidine-6-carboxamide |
| SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3 |
| Topological Polar Surface | 75.8 Ų |
Synthetic Methodologies
Multi-Step Condensation Approaches
The synthesis typically employs a Biginelli-like reaction, modified for thiazolopyrimidines :
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Step 1: Condensation of substituted acetoacetanilide with thiourea and benzaldehyde derivatives under acidic conditions (e.g., p-toluenesulfonic acid) yields 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide intermediates .
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Step 2: Cyclization with chloroacetic acid in glacial acetic acid forms the thiazolo[3,2-a]pyrimidine core . Microwave-assisted methods reduce reaction times from 12–24 hours to 30–60 minutes, improving yields by 15–20% .
Table 2: Synthesis Optimization Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 30–60 minutes |
| Catalyst | ZnCl₂ or p-TSA | None (solvent-free) |
| Yield | 55–65% | 70–85% |
| Purity (HPLC) | 90–92% | 95–98% |
Green Chemistry Innovations
Recent protocols emphasize sustainability:
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Solvent selection: Ethanol replaces dichloromethane, reducing toxicity .
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Catalyst-free cyclization: Achieved via microwave irradiation, minimizing waste .
Structural Elucidation and Spectral Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis (CCDC 2052341) confirms:
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Bond lengths: C2–N3 = 1.34 Å (thiazole), N3–C4 = 1.32 Å (pyrimidine) .
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Dihedral angles: 12.5° between thiazole and pyrimidine planes, indicating moderate conjugation .
Biological Activities and Mechanisms
5HT₂A Receptor Antagonism
In murine models, the compound reduced apomorphine-induced climbing behavior by 68% (ED₅₀ = 12 mg/kg), comparable to risperidone . Docking studies (PDB 6WGT) reveal:
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Binding affinity: ΔG = −9.2 kcal/mol, driven by hydrogen bonds with Ser159 and hydrophobic interactions with Phe339 .
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Selectivity: 30-fold selectivity over 5HT₂C (IC₅₀ = 450 nM vs. 15 μM) .
Cyclooxygenase (COX) Inhibition
In vitro assays show COX-2 inhibition (IC₅₀ = 1.8 μM) via a non-competitive mechanism, surpassing indomethacin’s potency (IC₅₀ = 3.1 μM) . The benzyl group occupies the hydrophobic side pocket of COX-2, as confirmed by mutagenesis .
Pharmacological and Toxicological Profiles
Pharmacokinetics
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Absorption: Cₘₐₓ = 1.2 μg/mL at 2 hours (oral, 10 mg/kg in rats).
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Metabolism: Hepatic CYP3A4-mediated N-dealkylation to 5-oxo-thiazolopyrimidine (t₁/₂ = 3.5 hours).
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BBB permeability: Log BB = −0.8, suggesting limited central activity .
Acute Toxicity
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LD₅₀: 320 mg/kg (mice, intraperitoneal), with hepatotoxicity observed at ≥100 mg/kg.
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hERG inhibition: IC₅₀ = 18 μM, indicating low cardiac risk .
Physicochemical Properties and Stability
Solubility and Lipophilicity
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LogP: 2.8 (calculated), aligning with Rule of Five guidelines .
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Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced to 0.45 mg/mL via hydroxypropyl-β-cyclodextrin complexation .
Thermal Stability
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Melting point: 218–220°C (DSC).
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Degradation: <5% decomposition after 6 months at 25°C (accelerated stability testing) .
Structure-Activity Relationship (SAR) Insights
Table 3: Substituent Effects on 5HT₂A Affinity
| R Group | 5HT₂A IC₅₀ (nM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| Benzyl (parent) | 450 | 1.8 |
| 4-Fluorobenzyl | 320 | 2.1 |
| 3-Methoxybenzyl | 680 | 0.9 |
| 2-Naphthyl | 890 | 4.5 |
Key trends:
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